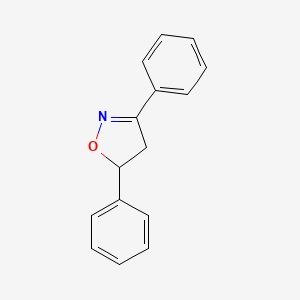

4,5-Dihydro-3,5-diphenylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTURVIUZIGWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4894-23-9 | |

| Record name | Isoxazole, 4,5-dihydro-3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to 4,5-Dihydro-3,5-diphenylisoxazole (CAS: 4894-23-9): Synthesis, Characterization, and Therapeutic Potential

Abstract: The isoxazoline heterocycle represents a privileged scaffold in modern medicinal chemistry, conferring a wide array of biological activities upon molecules that contain it.[1][2][3] This guide focuses on a quintessential member of this class, 4,5-Dihydro-3,5-diphenylisoxazole (also known as 3,5-Diphenyl-2-isoxazoline), providing an in-depth analysis for researchers and drug development professionals. We will dissect its core physicochemical and spectroscopic characteristics, detail robust synthetic protocols with mechanistic insights, and explore the broader therapeutic landscape of the isoxazoline framework that this compound exemplifies. This document serves as a technical resource, blending foundational chemical principles with practical, field-proven methodologies.

Core Compound Profile: Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is the bedrock of all further research and development. This compound is a stable, solid compound under standard conditions.[4] Its key identifiers and properties are summarized below.

Physicochemical Properties

The following table consolidates the essential physical and chemical data for CAS 4894-23-9.

| Property | Value | Reference(s) |

| CAS Number | 4894-23-9 | [5][6][7] |

| Molecular Formula | C₁₅H₁₃NO | [5][8] |

| Molecular Weight | 223.27 g/mol | [5][6][8] |

| Synonyms | 3,5-Diphenyl-2-isoxazoline, 3,5-Diphenyl-4,5-dihydro-1,2-oxazole | [8][9] |

| Melting Point | 75–76 °C | [10] |

| Boiling Point | 351.4 °C at 760 mmHg | [5][8] |

| Density | 1.11 g/cm³ | [5][8] |

| Flash Point | 135.4 °C | [5][8] |

| Solubility | Practically insoluble in water | [9] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural fingerprint. The data presented here are consistent with the assigned structure of this compound, with the ¹H NMR data being particularly informative of the heterocyclic ring's substitution pattern.

| Spectrum Type | Key Peaks / Shifts (δ) | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | 7.71–7.42 (m, 10H, Ar-H), 5.77–5.73 (dd, 1H, H-5), 3.83–3.76 (dd, 1H, H-4a), 3.39–3.32 (dd, 1H, H-4b) | [10] |

| ¹³C NMR (100 MHz, CDCl₃) | 156.1 (C=N), 140.9, 130.1, 129.4, 128.7, 128.2, 126.7, 125.9 (Ar-C), 82.5 (C-5), 43.2 (C-4) | [10] |

| IR (Characteristic) | ~1620 cm⁻¹ (C=N stretch), ~1215 cm⁻¹ (C-N stretch), ~1595 cm⁻¹ (Ar C=C stretch) | [11] |

| HRMS (ESI) | m/z [M+H]⁺ Calculated: 224.1070; Found: 224.1068 | [10] |

Expert Insight: The proton NMR spectrum is definitive for the 3,5-disubstituted isoxazoline core. The proton at C-5 (adjacent to the oxygen and a phenyl group) appears as a doublet of doublets around 5.75 ppm. The two protons at C-4 are diastereotopic, meaning they are chemically non-equivalent, and thus couple to each other and to the C-5 proton, resulting in two distinct doublet of doublets signals (an AMX spin system).[12] This pattern is a crucial diagnostic feature that confirms the regiochemistry of the synthesis.

Synthesis and Mechanistic Pathways

The construction of the isoxazoline ring is a cornerstone of heterocyclic chemistry. The synthesis of this compound is most efficiently achieved via 1,3-dipolar cycloaddition, a powerful and highly regioselective reaction.[13][14] An alternative and equally robust method involves the cyclocondensation of a chalcone precursor.

Primary Method: [3+2] Dipolar Cycloaddition

This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).[15][16] For the target molecule, this translates to the reaction of benzonitrile oxide with styrene. A critical aspect of this methodology is the in situ generation of the nitrile oxide, as these species are generally unstable and prone to dimerization.[14]

Caption: [3+2] Cycloaddition pathway for isoxazoline synthesis.

Protocol 1: Synthesis via in situ Nitrile Oxide Generation

This protocol is a self-validating system; successful formation of the product with the characteristic NMR spectrum confirms the transient generation of the nitrile oxide and the regioselectivity of the cycloaddition.

-

Oxime Preparation: Dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in aqueous ethanol. Add sodium hydroxide (1.2 eq) portion-wise and stir at room temperature for 2-3 hours until TLC indicates consumption of the aldehyde. Extract the resulting benzaldoxime with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime is typically of sufficient purity for the next step.

-

Cycloaddition:

-

Dissolve the benzaldoxime (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) and stir for 30-60 minutes at room temperature. This step converts the oxime to the corresponding hydroximoyl chloride.

-

Add styrene (1.2 eq) to the mixture.

-

Slowly add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) or triethylamine, to promote elimination of HCl, generating the benzonitrile oxide in situ.[17] The nitrile oxide is immediately trapped by the styrene.

-

Stir the reaction for 2-8 hours at room temperature, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with chilled water and extract the product with ethyl acetate or CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound as a white solid.

-

Causality Explained: The in situ generation of the nitrile oxide is paramount to prevent its self-condensation into a furoxan byproduct. The use of a base like DBU is crucial for the dehydrohalogenation of the intermediate hydroximoyl chloride, which is the rate-limiting step for the formation of the 1,3-dipole. The reaction's high regioselectivity is governed by frontier molecular orbital theory, favoring the interaction that leads to the 3,5-disubstituted product.

Alternative Method: Cyclocondensation of Chalcones

This is a highly reliable and scalable method that utilizes readily available starting materials.[18] It involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine.

Caption: Chalcone-based workflow for isoxazoline synthesis.

Protocol 2: Synthesis from (E)-Chalcone

-

Chalcone Synthesis (if not commercially available): Perform a Claisen-Schmidt condensation by reacting benzaldehyde (1.0 eq) with acetophenone (1.0 eq) in ethanol under basic catalysis (e.g., NaOH or KOH). The product, (E)-1,3-Diphenylprop-2-en-1-one (chalcone), typically precipitates and can be collected by filtration.

-

Cyclocondensation:

-

Work-up and Purification:

-

Allow the reaction to cool to room temperature. Reduce the solvent volume in vacuo.

-

Pour the residue into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude solid from ethanol to afford the pure this compound.

-

Causality Explained: This reaction proceeds via an initial Michael addition of the hydroxylamine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The acidic medium protonates the carbonyl, making the β-carbon more electrophilic and facilitating the initial attack.

The Isoxazoline Scaffold in Drug Discovery

The true value of this compound lies in its representation of the isoxazoline core, a structure of immense interest in drug development.[19][20] Its rigid five-membered ring acts as a stable, three-dimensional scaffold that can position substituents in precise vectors to interact with biological targets. The N-O bond introduces a polar element and potential hydrogen bonding capabilities, while being metabolically more stable than, for instance, an ester linkage.

The phenyl groups at the C3 and C5 positions contribute to the molecule's lipophilicity, which is crucial for membrane permeability, and can engage in favorable π-stacking or hydrophobic interactions within protein binding pockets. The versatility of the synthesis allows for the systematic modification of these aryl rings to perform structure-activity relationship (SAR) studies.[21]

Reported Biological Activities of Isoxazoline Derivatives

The isoxazoline scaffold has been integrated into compounds targeting a vast range of diseases, underscoring its status as a privileged structure.

| Therapeutic Area | Specific Activity / Target | Reference(s) |

| Oncology | Cytotoxicity against HT1080, MCF-7, A-549 cancer cells | [1][2] |

| Infectious Disease | Antibacterial (Gram +/-), potent FtsZ inhibitors against MDR S. aureus | [19][22] |

| Infectious Disease | Antitubercular agents | [21] |

| Infectious Disease | Antifungal, Anti-HIV | [1][20] |

| Parasitology | Antitrypanosomal activity (Chagas disease) | [23] |

| Inflammation | Anti-inflammatory, potential antirheumatic agents | [1][13][24] |

Case Study: FtsZ Inhibitors for MDR Bacteria

A compelling modern application of the isoxazoline scaffold is in the fight against antimicrobial resistance. The bacterial cell division protein FtsZ is an attractive target for new antibiotics. Researchers have rationally designed and synthesized 4,5-dihydroisoxazole-containing benzamide derivatives that act as potent FtsZ inhibitors.[22] One lead compound demonstrated outstanding activity (MIC ≤0.125–0.5 µg/mL) against a variety of pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[22] This work highlights how the isoxazoline core can be used to build novel, potent therapeutics that address urgent public health threats.

Safety and Handling

This compound does not currently have specific GHS hazard classifications.[6] However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[6] For detailed information, always consult the full Safety Data Sheet (SDS) provided by the supplier.[4][6]

References

-

This compound | CAS#:4894-23-9 | Chemsrc. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-isoxazolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

-

Farhan, M. A. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate. Available at: [Link]

-

Pohjakallio, A., et al. (2010). Synthesis of 2-isoxazolines: enantioselective and racemic methods based on conjugate additions of oximes. Chemistry: A European Journal. Available at: [Link]

-

Reddy, C. S., et al. (2015). Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Patel, A. H., & Patel, N. C. (2024). Synthesis and biological significance of some novel isoxazoline derivatives. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Pohjakallio, A., et al. (2010). Synthesis of 2-Isoxazolines: Enantioselective and Racemic Methods Based on Conjugate Additions of Oximes. Aalto Research Portal. Available at: [Link]

-

Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Molina, C. T., & Aguiar, A. P. (n.d.). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. ResearchGate. Available at: [Link]

-

Recent advances in the oxime-participating synthesis of isoxazolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]

-

Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station Int. Ed.. Available at: [Link]

-

Maddry, J. A., et al. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles. (2025). PubMed. Retrieved January 20, 2026, from [Link]

-

1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. (n.d.). Chemical Science Review and Letters. Available at: [Link]

-

Disubstituted 3,5‐isoxazolines. An easy route to polymer liquid crystal materials. (2025). ResearchGate. Available at: [Link]

-

Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. (2025). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. (2020). PubMed. Available at: [Link]

-

The study of distribution of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. (n.d.). Research Results in Pharmacology. Retrieved January 20, 2026, from [Link]

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | CAS#:4894-23-9 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3,5-Diphenyl-2-isoxazoline | 4894-23-9 [chemicalbook.com]

- 8. 3,5-diphenyl-4,5-dihydroisoxazole | 4894-23-9 [chemnet.com]

- 9. CAS # 4894-23-9, this compound, 3,5-Diphenyl-2-isoxazoline, 3,5-Diphenyl-4,5-dihydroisoxazole, 3,5-Diphenyl-delta2-isoxazoline, NSC 91647 - chemBlink [chemblink.com]

- 10. Thieme E-Books & E-Journals - [thieme-connect.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 15. mdpi.com [mdpi.com]

- 16. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Synthesis and biological significance of some novel isoxazoline derivatives [wisdomlib.org]

- 21. Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,5-Dihydro-3,5-diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydro-3,5-diphenylisoxazole, a member of the 2-isoxazoline class of five-membered heterocyclic compounds, represents a significant scaffold in medicinal chemistry and materials science.[1] Its structure, characterized by a dihydroisoxazole ring bearing two phenyl substituents at positions 3 and 5, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis, and reactivity, offering field-proven insights for its application in research and development. The isoxazoline moiety is a key pharmacophore in a number of bioactive molecules, exhibiting a range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[2][3] Understanding the fundamental properties of this compound is therefore crucial for the rational design of novel therapeutics and functional materials.

Part 1: Core Physical and Spectroscopic Properties

The physical properties of this compound are foundational to its handling, formulation, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4894-23-9 | [4][5] |

| Molecular Formula | C₁₅H₁₃NO | [4][5] |

| Molecular Weight | 223.27 g/mol | [4][5] |

| Melting Point | 75-76 °C | |

| Boiling Point | 351.4 °C at 760 mmHg | [5] |

| Density | 1.11 g/cm³ | [5] |

| Solubility | Information not available | |

| Appearance | White solid |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the dihydroisoxazole ring protons and the two phenyl groups. The methine proton at position 5 (5-H) typically appears as a multiplet around δ 5.73-5.77 ppm. The diastereotopic methylene protons at position 4 (4-H) show distinct multiplets, one around δ 3.76-3.83 ppm and the other around δ 3.32-3.39 ppm. The aromatic protons of the two phenyl rings resonate as a complex multiplet in the region of δ 7.42-7.71 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further structural confirmation. Key resonances include the imine carbon at position 3 (C=N) around δ 156.1 ppm, the methine carbon at position 5 (C-O) at approximately δ 82.5 ppm, and the methylene carbon at position 4 at about δ 43.2 ppm. The carbons of the two phenyl rings appear in the aromatic region (δ 125.9-140.9 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of isoxazoline derivatives displays characteristic absorption bands. For the isoxazoline ring, a key stretching vibration for the C=N bond is typically observed in the range of 1614-1625 cm⁻¹. The C-N stretching vibration appears around 1210-1219 cm⁻¹. Aromatic C=C stretching from the phenyl groups is found near 1590-1597 cm⁻¹.[2]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 224.1070, with an experimental value found to be 224.1068, which is in close agreement. The fragmentation pattern under electron impact would likely involve cleavage of the weak N-O bond, followed by rearrangements and fragmentation of the phenyl groups.

Part 2: Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its utility as a building block in organic synthesis.

Synthetic Methodologies

The most common and efficient methods for the synthesis of 4,5-dihydroisoxazoles involve the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[2]

1. From Chalcones and Hydroxylamine:

This is a classical and widely used method. The reaction proceeds via the cyclization of an intermediate oxime formed from the reaction of hydroxylamine with the chalcone.

Experimental Protocol: Synthesis from Chalcone

-

Reaction Setup: To a stirred solution of (E)-1,3-diphenylprop-2-en-1-one (chalcone) (1.0 mmol) in 10 ml of ethanol (96%), add hydroxylamine hydrochloride (2.0 mmol) and glacial acetic acid (2.5 ml) at room temperature.[2]

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 8:2).[2]

-

Work-up and Purification: After completion of the reaction, remove the ethanol under reduced pressure. The resulting residue can be purified by recrystallization from ethanol to afford pure this compound.[2]

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the chalcone and hydroxylamine hydrochloride, and its boiling point is suitable for reflux conditions.

-

Glacial Acetic Acid as Catalyst: The acidic conditions facilitate the formation of the oxime intermediate and the subsequent cyclization reaction.

-

TLC Monitoring: TLC is a crucial technique to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

2. 1,3-Dipolar Cycloaddition:

This method involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with an alkene. This approach offers a high degree of control over the regioselectivity of the product.

Logical Relationship of Synthesis Pathways

Caption: Two primary synthetic routes to this compound.

Chemical Reactivity

The chemical reactivity of the 4,5-dihydroisoxazole ring is largely dictated by the presence of the relatively weak N-O bond. This bond is susceptible to cleavage under various conditions, leading to ring-opening reactions that can be synthetically useful.

Ring-Opening Reactions:

The N-O bond can be cleaved reductively, for example, by catalytic hydrogenation. This reaction typically yields γ-amino alcohols, which are valuable synthetic intermediates.

Experimental Workflow for Reductive Ring Opening

Caption: A typical workflow for the reductive cleavage of the isoxazoline ring.

Part 3: Applications in Drug Development

The 4,5-dihydroisoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have shown a wide spectrum of pharmacological activities.

-

Anti-inflammatory Activity: Certain 4,5-dihydroisoxazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.[1]

-

Antibacterial Activity: The isoxazoline ring is a key component of some antibacterial agents. For example, novel 4,5-dihydroisoxazole-containing benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, showing activity against multidrug-resistant Staphylococcus aureus.[3]

-

Anticancer Activity: The isoxazoline scaffold has been incorporated into molecules designed as potential anticancer agents.[2]

The synthetic versatility of this compound allows for the facile introduction of various substituents onto the phenyl rings, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with a well-defined set of physical and chemical properties that make it a valuable tool for chemists. Its straightforward synthesis, coupled with the unique reactivity of the dihydroisoxazole ring, provides access to a diverse range of more complex molecules. The proven biological activities of its derivatives underscore its importance as a scaffold in the ongoing search for new therapeutic agents. This guide has provided a comprehensive overview of its fundamental characteristics to aid researchers in harnessing its full potential.

References

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available at: [Link]

-

Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. The Royal Society of Chemistry. Available at: [Link]

-

This compound | CAS#:4894-23-9 | Chemsrc. Available at: [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. Semantic Scholar. Available at: [Link]

-

Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. Available at: [Link]

Sources

4,5-Dihydro-3,5-diphenylisoxazole structure and nomenclature.

An In-Depth Technical Guide to the Structure and Nomenclature of 4,5-Dihydro-3,5-diphenylisoxazole

Authored by: A Senior Application Scientist

Abstract

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the isoxazoline scaffold has garnered significant attention due to its versatile biological activities and synthetic accessibility. This technical guide provides a comprehensive exploration of a key derivative, this compound, intended for researchers, scientists, and professionals in drug development. This document will dissect the molecule's structure, elucidate its nomenclature, detail its synthesis, and present its characteristic spectroscopic data, thereby offering a holistic understanding of this important chemical entity.

The Isoxazoline Core: A Privileged Scaffold

The isoxazoline ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is a cornerstone in the development of novel therapeutic agents and functional materials.[2][3] Isoxazolines exist as three distinct isomers, namely 2-isoxazoline, 3-isoxazoline, and 4-isoxazoline, with the position of the endocyclic double bond being the differentiating feature.[1] The inherent strain and the presence of a labile N-O bond in the isoxazoline ring make it a versatile synthon for further chemical transformations.[1]

The biological significance of the isoxazoline core is well-documented, with derivatives exhibiting a broad spectrum of activities, including insecticidal, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4] Notably, the isoxazoline class of insecticides, such as fluralaner and afoxolaner, function by modulating GABA-gated chloride channels in insects.[1] This proven track record in agrochemicals underscores the potential of isoxazoline-based compounds in human therapeutics, particularly in the design of targeted therapies.[5]

Deciphering the Structure: this compound

The focal point of this guide is the specific derivative, this compound. A systematic analysis of its structure reveals the following key features:

-

The Heterocyclic Core : At its heart is the 2-isoxazoline ring, a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The "4,5-dihydro" designation in the systematic name indicates that the double bond is between the nitrogen at position 2 and the carbon at position 3.

-

Aryl Substitution : The isoxazoline ring is adorned with two phenyl groups. One is attached to the carbon at position 3 (C3), and the other is attached to the carbon at position 5 (C5). This diaryl substitution pattern significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions.

-

Stereochemistry : The carbon atom at position 5 (C5) is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The specific stereochemistry can have profound implications for its biological activity, a critical consideration in drug design and development.

Below is a diagram illustrating the chemical structure of this compound.

Figure 2. Synthetic workflow via 1,3-dipolar cycloaddition.

Cyclocondensation of Chalcone with Hydroxylamine

An alternative and widely employed method involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine. [2][6]

-

The Starting Material : The key precursor is 1,3-diphenylprop-2-en-1-one, commonly known as chalcone. Chalcones are readily synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde (benzaldehyde) and an acetophenone.

-

The Reagent : Hydroxylamine hydrochloride, typically in the presence of a base, serves as the source of the N-O fragment.

-

The Reaction : The reaction proceeds through a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the 2-isoxazoline ring.

A detailed protocol for this synthesis is provided below:

Experimental Protocol: Synthesis from Chalcone

-

Chalcone Synthesis (Claisen-Schmidt Condensation) :

-

To a solution of acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Cool the mixture in an ice bath and add benzaldehyde (1.0 eq) dropwise with stirring.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

The resulting precipitate (chalcone) is collected by filtration, washed with cold water, and recrystallized from ethanol.

-

-

Isoxazoline Formation :

-

Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or potassium hydroxide, 1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization.

-

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The expected data from ¹H NMR and ¹³C NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The characteristic signals for 3,5-diphenyl-2-isoxazoline are as follows:

| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 (diastereotopic) | 3.2 - 3.8 | dd | Jgem ≈ 17, Jtrans ≈ 8 |

| H4' (diastereotopic) | 3.8 - 4.2 | dd | Jgem ≈ 17, Jcis ≈ 12 |

| H5 | 5.6 - 5.8 | dd | Jcis ≈ 12, Jtrans ≈ 8 |

| Aromatic Protons | 7.2 - 7.8 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer. The diastereotopic nature of the H4 protons, appearing as two distinct doublets of doublets, is a key diagnostic feature confirming the isoxazoline ring structure. [7]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton NMR data by providing information about the carbon skeleton.

| Carbon(s) | Approximate Chemical Shift (δ, ppm) |

| C4 | 40 - 45 |

| C5 | 80 - 85 |

| Aromatic Carbons | 125 - 140 |

| C3 | 155 - 160 |

Applications and Future Perspectives

The 3,5-diphenylisoxazole and its dihydro-analogs represent a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. [2]Research into these compounds has shown promise in the development of:

-

Anticancer Agents : Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. [3]* Anti-inflammatory Drugs : The isoxazoline scaffold has been incorporated into molecules with potent anti-inflammatory properties.

-

Antimicrobial Agents : Numerous studies have highlighted the antibacterial and antifungal potential of these compounds. [4]* Factor Xa Inhibitors : Isoxazoline derivatives have been designed as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the treatment of thrombosis. [5] The synthetic versatility of the isoxazoline ring allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research will likely focus on the asymmetric synthesis of enantiomerically pure 3,5-diphenylisoxazoline derivatives to elucidate the structure-activity relationships of individual stereoisomers. Furthermore, the exploration of this scaffold in materials science, for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, presents an exciting avenue for future investigation.

Conclusion

This compound is a heterocyclic compound of significant interest, underpinned by its accessible synthesis and the broad biological potential of the isoxazoline core. A thorough understanding of its structure, nomenclature, and synthetic pathways is crucial for researchers aiming to leverage this scaffold in drug discovery and materials science. The spectroscopic data provide a definitive means of characterization, ensuring the integrity of synthesized compounds. As the demand for novel therapeutic agents and functional materials continues to grow, the exploration of the chemical space around the 3,5-diphenylisoxazoline core is poised to yield further innovative discoveries.

References

- Supporting Information for a chemical synthesis. (n.d.). Royal Society of Chemistry.

-

Isoxazoline. (n.d.). Wikipedia. Retrieved from [Link]

- Martin, W. B., Kateley, L. J., Wiser, D. C., & Brummond, C. A. (1998). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition.

-

3,4-Diphenyl-4,5-dihydroisoxazole. (n.d.). PubChem. Retrieved from [Link]

- Abbas, F. A., et al. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcone compounds. International Journal of Pharmacy and Chemical Sciences, 4(3), 717-724.

-

Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. Retrieved from [Link]

-

3,5-Diphenyl-4,5-dihydro-1,2-oxazol-4-ol. (n.d.). PubChem. Retrieved from [Link]

- Drosik, O. K., & Suwinski, J. W. (2018). The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives-A Critical Review. Current Organic Chemistry, 22(4), 345-361.

-

The Formation of 2-Isoxazolines in the Reactions of α,β... (2018). Ingenta Connect. Retrieved from [Link]

- Hotta, S. K., Panigrahi, A., et al. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS).

-

Smith, J. (2022, March 22). #2 Synthesis of 3,5-diphenylisoxazoline. YouTube. Retrieved from [Link]

-

Synthesis and Mesomorphic Properties of 3, 5-disubstituted-4,5-dihydroisoxazole Derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Quan, M. L., et al. (1999). Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1. Journal of Medicinal Chemistry, 42(15), 2752-2759.

-

Interpret the 1H and 13C NMR spectra of the isoxazoline. (2022). Chegg.com. Retrieved from [Link]

-

Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2015). ACS Omega. Retrieved from [Link]

-

Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (2024). MDPI. Retrieved from [Link]

- Supporting Information for a chemical synthesis. (n.d.). Royal Society of Chemistry.

- Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diaryl-isoxazolines. Georgia State University.

-

Fragments of 1H NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2020). Molecules. Retrieved from [Link]

-

Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. (2012). Journal of Young Pharmacists. Retrieved from [Link]

-

5-butyl-3-phenyl-4,5-dihydroisoxazole. (n.d.). ChemSynthesis. Retrieved from [Link]

Sources

- 1. Isoxazoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of 3,5-Diphenyl-4,5-dihydroisoxazole: A Technical Guide for Researchers

Introduction

3,5-Diphenyl-4,5-dihydroisoxazole, a prominent member of the isoxazoline class of heterocyclic compounds, serves as a valuable scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making the precise confirmation of its molecular structure paramount for any research endeavor. This technical guide provides an in-depth analysis of the spectral data of 3,5-diphenyl-4,5-dihydroisoxazole, offering a comprehensive resource for researchers, scientists, and drug development professionals. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to not only present the characteristic spectral fingerprints but also to elucidate the underlying principles that govern the experimental outcomes.

Molecular Structure and Spectroscopic Interrogation: A Holistic Approach

The structural characterization of a molecule like 3,5-diphenyl-4,5-dihydroisoxazole is a puzzle where each spectroscopic technique provides a unique set of clues. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. The convergence of data from these independent methods provides an unambiguous confirmation of the molecular structure.

Caption: Interplay of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3,5-diphenyl-4,5-dihydroisoxazole provides a detailed map of the proton environments within the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.70 | dd | 8.0, 4.0 | 2H | H-2', H-6' (Aromatic) |

| 2 | 7.30 - 7.42 | m | - | 8H | Aromatic Protons |

| 3 | 5.75 | dd | 11.0, 8.3 | 1H | H-5 (CH) |

| 4 | 3.79 | dd | 16.6, 11.0 | 1H | H-4a (CH₂) |

| 5 | 3.35 | dd | 16.6, 8.3 | 1H | H-4b (CH₂) |

Data sourced from The Royal Society of Chemistry. [1]

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum (7.30-7.70 ppm) integrates to 10 protons, consistent with the two phenyl groups. The downfield signal at 7.70 ppm, appearing as a doublet of doublets, is characteristic of the ortho-protons on the phenyl ring attached to the C=N bond, which are deshielded by the electronegativity of the nitrogen and the anisotropic effect of the imine bond.[2] The remaining aromatic protons appear as a complex multiplet between 7.30 and 7.42 ppm.

The aliphatic region reveals the three protons of the dihydroisoxazole ring. The proton at the 5-position (H-5) appears as a doublet of doublets at 5.75 ppm. This downfield shift is attributed to its position adjacent to both an oxygen atom and a phenyl group. The multiplicity arises from its coupling to the two diastereotopic protons at the 4-position (H-4a and H-4b).

The two protons at the 4-position are diastereotopic due to the chiral center at C-5. They appear as two distinct signals, each as a doublet of doublets. H-4a at 3.79 ppm and H-4b at 3.35 ppm show geminal coupling (J = 16.6 Hz) and vicinal coupling to H-5 with different coupling constants (11.0 Hz and 8.3 Hz, respectively), confirming their diastereotopic nature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 156.1 | C-3 (C=N) |

| 2 | 140.9 | C-1'' (Quaternary Aromatic) |

| 3 | 130.2 | Aromatic CH |

| 4 | 129.4 | Aromatic CH |

| 5 | 128.8 | Aromatic CH |

| 6 | 128.2 | Aromatic CH |

| 7 | 126.7 | Aromatic CH |

| 8 | 125.9 | C-1' (Quaternary Aromatic) |

| 9 | 82.6 | C-5 (CH-O) |

| 10 | 43.2 | C-4 (CH₂) |

Data sourced from The Royal Society of Chemistry. [1]

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays a total of 10 signals, which is consistent with the symmetry of the molecule. The most downfield signal at 156.1 ppm is assigned to the imine carbon (C-3), which is significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom.[1][3] The aromatic carbons resonate in the typical range of 125-141 ppm. The two quaternary carbons of the phenyl rings are observed at 140.9 ppm and 125.9 ppm.

The aliphatic carbons of the dihydroisoxazole ring are clearly distinguished. The carbon at the 5-position (C-5), bonded to both an oxygen and a phenyl group, appears at 82.6 ppm. The methylene carbon at the 4-position (C-4) is the most upfield signal at 43.2 ppm.[1]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 3,5-diphenyl-4,5-dihydroisoxazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field.

-

Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.

-

Data Acquisition: Acquire the ¹H NMR spectrum by applying a standard one-pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected. The chemical shift axis is calibrated relative to the TMS signal. For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

| Wavenumber (ν_max, cm⁻¹) | Vibrational Mode | Functional Group |

| 3433 | O-H Stretch (overtone or impurity) | - |

| 2920 | C-H Stretch (aromatic) | Phenyl C-H |

| 1730 | C=O Stretch (impurity) | - |

| 1446 | C=C Stretch (in-ring) | Aromatic C=C |

| 1352 | CH₂ Bending | Dihydroisoxazole Ring |

| 1120 | C-O Stretch | C-O-N |

| 893 | C-N Stretch | C=N-O |

| 751, 686 | C-H Bending (out-of-plane) | Monosubstituted Phenyl |

Data sourced from The Royal Society of Chemistry. [1]

Interpretation of the IR Spectrum:

The IR spectrum of 3,5-diphenyl-4,5-dihydroisoxazole displays several characteristic absorption bands that confirm its structure. The peaks at 2920 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings. The absorption at 1446 cm⁻¹ corresponds to the C=C stretching vibrations within the phenyl rings.

The presence of the dihydroisoxazole ring is confirmed by several key peaks. The band at 1352 cm⁻¹ can be assigned to the CH₂ bending vibration of the ring. The C-O stretching vibration within the C-O-N linkage is observed around 1120 cm⁻¹.[5] The C=N stretching of the isoxazoline ring is expected around 1580-1620 cm⁻¹, which may be part of the complex absorptions in that region. The strong absorptions at 751 cm⁻¹ and 686 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of monosubstituted benzene rings, confirming the presence of the two phenyl groups. The weak bands at 3433 cm⁻¹ and 1730 cm⁻¹ are likely due to trace amounts of water and a carbonyl-containing impurity, respectively.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Before analysis, the ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: A small amount of the solid 3,5-diphenyl-4,5-dihydroisoxazole is placed directly onto the ATR crystal.

-

Data Collection: A pressure arm is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, the sample is removed, and the crystal is cleaned thoroughly to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the determination of the molecular weight with minimal fragmentation.

Mass Spectral Data

| Ion | m/z | Assignment |

| [M+H]⁺ | 224.10 | Protonated Molecular Ion |

Data sourced from The Royal Society of Chemistry. [1]

Interpretation of the Mass Spectrum:

The ESI mass spectrum of 3,5-diphenyl-4,5-dihydroisoxazole shows a prominent peak at an m/z of 224.10, which corresponds to the protonated molecular ion ([M+H]⁺). This confirms the molecular weight of the compound to be 223.10 g/mol , which is consistent with its molecular formula of C₁₅H₁₃NO.

Proposed Fragmentation Pattern:

While ESI is a soft ionization technique, in-source fragmentation can sometimes be induced. A plausible fragmentation pathway for the [M+H]⁺ ion of 3,5-diphenyl-4,5-dihydroisoxazole would involve the cleavage of the dihydroisoxazole ring, which is the most labile part of the molecule. The initial fragmentation would likely be the cleavage of the N-O bond, followed by further rearrangements and losses of neutral fragments.

Caption: Plausible fragmentation pathway for 3,5-diphenyl-4,5-dihydroisoxazole.

Experimental Protocol for ESI-Mass Spectrometry

Caption: Workflow for ESI-Mass Spectrometry data acquisition.

-

Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a solvent suitable for ESI, such as methanol or acetonitrile.[6][7] A small amount of an acid, such as formic acid, is often added to the solution to facilitate the formation of protonated molecules ([M+H]⁺).[7]

-

Infusion and Ionization: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate. A high voltage is applied to the capillary tip, causing the solution to emerge as a fine spray of charged droplets.

-

Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to an increase in charge density. This ultimately results in the ejection of gaseous ions from the droplets.

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and ESI-MS spectra provides a self-validating system for the structural confirmation of 3,5-diphenyl-4,5-dihydroisoxazole. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the ESI-MS data verifies the molecular weight. This guide, by integrating experimental data with theoretical interpretations and detailed protocols, serves as an authoritative resource for researchers working with this important heterocyclic scaffold. The methodologies and interpretative strategies outlined herein are broadly applicable to the characterization of other small organic molecules, underscoring the fundamental importance of a multi-faceted spectroscopic approach in modern chemical research.

References

-

Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2014). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 4(94), 52393-52397. [Link]

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Pearson Study Prep. (2015, March 19). 1H NMR Chemical Shifts [Video]. YouTube. [Link]

-

Fiveable. (n.d.). 13C NMR Spectroscopy Definition. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. [Link]

-

Rathore, S. M., Parhate, V. V., & Rathore, M. M. (2019). Synthesis And Characterisation of newly Synthesized Isoxazoline. Journal of Emerging Technologies and Innovative Research (JETIR), 6(3), 314-317. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. K., & To, K. F. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. [Link]

-

University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]

-

LibreTexts. (2022, September 5). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

Crystal Structure Analysis of 4,5-Dihydro-3,5-diphenylisoxazole Derivatives: From Synthesis to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dihydroisoxazole (isoxazoline) scaffold, particularly with diphenyl substitution, represents a privileged structure in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation therapeutics. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for providing this atomic-level insight.[4][5] This technical guide offers a comprehensive walkthrough of the entire crystal structure analysis workflow for 4,5-dihydro-3,5-diphenylisoxazole derivatives, designed for professionals in drug discovery and chemical research. We will navigate from the rational synthesis of the core scaffold and the critical art of crystallization to the intricacies of X-ray data collection, structure solution, refinement, and final structural interpretation.

The Significance of the Isoxazoline Scaffold in Drug Discovery

Isoxazoles and their partially saturated derivatives, isoxazolines, are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research.[1][6] Their unique electronic and structural properties allow them to act as versatile pharmacophores, capable of engaging with a wide range of biological targets. The inclusion of the isoxazoline ring is a feature of several clinically used drugs, such as the anticonvulsant zonisamide and the antibiotic cycloserine.[7] The 3,5-diphenyl substitution pattern, in particular, provides a rigid framework that can be strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties, making these derivatives highly attractive candidates for new drug development.[7][8]

Crystal structure analysis provides an unambiguous determination of molecular geometry, conformation, and the stereochemistry of chiral centers, which is fundamental to understanding how these molecules interact with their biological targets.[9]

Synthesis and Characterization: Building the Molecular Framework

The most prevalent and efficient method for synthesizing 3,5-disubstituted 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between an α,β-unsaturated ketone (a chalcone) and hydroxylamine hydrochloride.[8][10] This approach is favored for its high yields and the commercial availability of a wide variety of starting materials.

Experimental Protocol: Synthesis of a this compound Derivative

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate substituted acetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the stirred solution at room temperature.

-

Continue stirring for 2-4 hours. The formation of a solid precipitate indicates product formation.

-

Collect the crude chalcone product by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to purify.[11]

-

-

Cyclization to form the Isoxazoline Ring:

-

Suspend the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent like ethanol.

-

Add a base, such as triethanolamine or potassium carbonate, to the mixture.[11]

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound derivative by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[10]

-

-

Initial Characterization:

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

The most significant bottleneck in SCXRD is often the growth of a single crystal of suitable size and quality.[4][5] Crystallization is a process of controlled precipitation, moving a solute from a soluble state to an insoluble one in a slow, ordered manner to allow for the formation of a crystalline lattice.

Causality in Method Selection:

The choice of crystallization method depends on the compound's solubility, stability, and the quantity of material available. For milligram quantities of novel organic compounds, vapor diffusion is often the most successful technique as it allows for a very slow and controlled change in solvent composition, promoting gradual crystal growth.[13][14]

Experimental Protocol: Crystallization by Vapor Diffusion

-

Solvent Selection: Identify a binary solvent system. The "primary solvent" should readily dissolve your compound, while the "precipitant solvent" should be one in which your compound is poorly soluble. The two solvents must be miscible, and the precipitant should be more volatile than the primary solvent.[13] Common systems include Chloroform/Hexane or Dichloromethane/Pentane.

-

Prepare the Solution: Dissolve 5-10 mg of your purified isoxazoline derivative in a minimal amount (0.5 mL) of the primary solvent in a small, open container (e.g., a 1-dram vial).

-

Set up the Chamber: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Carefully add 2-3 mL of the precipitant solvent to the bottom of the larger container, ensuring it does not splash into the inner vial.

-

Seal and Incubate: Seal the outer container tightly. The more volatile precipitant will slowly diffuse as a vapor into the primary solvent in the inner vial. This gradual increase in the concentration of the precipitant reduces the solubility of your compound, leading to supersaturation and, ideally, crystal formation.

-

Patience is Key: Place the sealed chamber in a vibration-free location at a constant temperature. Do not disturb it. Crystal growth can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can begin. The entire workflow is an iterative process of data collection, structure solution, and model refinement.

Part A: Data Collection

This is the experimental phase where the crystal's interaction with X-rays is measured.[15]

Experimental Protocol: Data Collection

-

Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in size. Mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) using a minimal amount of cryo-protectant oil.[16]

-

Cryo-cooling: Flash-cool the mounted crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is crucial as it minimizes radiation damage to the crystal from the high-intensity X-ray beam.[17]

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. An initial series of diffraction images are taken to determine the crystal quality and unit cell parameters.[17]

-

Data Collection Strategy: Based on the unit cell and crystal symmetry (Laue group), the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a specific range of angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).

-

Data Acquisition: The diffractometer executes the strategy, collecting hundreds of diffraction images (frames). Each frame corresponds to a small rotation of the crystal (e.g., 0.5-1.0 degrees).[18] The entire process can take a few hours.

Part B: Data Processing

The raw diffraction images are processed to extract meaningful crystallographic data.[19]

-

Integration: The software identifies the diffraction spots on each image and integrates their intensities. It also determines the precise unit cell dimensions and crystal orientation.

-

Scaling and Merging: The intensities from all frames are scaled to account for experimental variations. Symmetry-related reflections are then merged to create a final, unique set of reflection data (an .hkl file).[20] The quality of this process is assessed by metrics like R_int, which measures the agreement between symmetry-equivalent reflections. A low R_int (typically < 0.10) is desirable.[21]

Structure Solution and Refinement

This computational phase transforms the processed diffraction data into a 3D atomic model.

The Phase Problem

The diffraction experiment measures the intensities (related to the square of the structure factor amplitudes) of the reflections, but not their phases. This loss of phase information is the central "phase problem" in crystallography.[20] For small molecules like isoxazolines, this is overcome using "direct methods," which use statistical relationships between the phases of strong reflections to generate an initial phase set.[19][22]

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: Based on systematic absences in the reflection data, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.

-

Structure Solution: Using software like SHELXT or Olex2, direct methods are applied to the reflection data to calculate an initial electron density map.[22] The software automatically identifies peaks in this map and builds an initial molecular fragment.

-

Iterative Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure.[21][23] In this iterative process, the atomic positions and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).

-

Model Completion: After initial refinement of the non-hydrogen atoms, a difference Fourier map (Fo-Fc) is calculated. This map reveals regions of missing (positive) or incorrectly placed (negative) electron density. Missing atoms are added, and hydrogen atoms are typically placed in calculated positions.[22] The model is refined again.

-

Convergence: The refinement process is repeated until convergence, where the shifts in atomic parameters are negligible and the R1 factor (a measure of the agreement between the model and the data) is minimized, typically to a value below 5% for a well-behaved structure.[16]

Interpretation of the Final Structure

The final output is a refined atomic model from which a wealth of structural information can be extracted.

Key Structural Parameters

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles are determined, confirming the connectivity and providing insight into electronic effects. For instance, the N-O bond length within the isoxazoline ring is typically around 1.42 Å.[24]

-

Conformation: The five-membered isoxazoline ring is not planar and typically adopts an "envelope" conformation, where one of the carbon atoms (often C5) is out of the plane of the other four atoms.[25][26]

-

Crystal Packing and Intermolecular Interactions: Analysis of the crystal packing reveals how molecules arrange themselves in the solid state. This is governed by non-covalent interactions such as classical hydrogen bonds, C-H···O weak hydrogen bonds, and C-H···π interactions, which are critical for understanding crystal stability and polymorphism.[25]

Data Presentation: Crystallographic Data Table

The final structural data is summarized in a standardized table.

| Parameter | Value for a Representative Derivative |

| Chemical Formula | C₁₇H₁₇NO₃ |

| Formula Weight | 283.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5071 (7) |

| b (Å) | 8.4023 (5) |

| c (Å) | 32.6662 (19) |

| V (ų) | 2883.9 (3) |

| Z | 8 |

| T (K) | 295 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 13952 |

| Independent Reflections | 4821 |

| R_int | 0.046 |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.125 |

| CCDC Deposition Number | [Example: 1234567] |

| (Data adapted from a representative 4,5-dihydroisoxazole structure for illustrative purposes.[25]) |

Conclusion

The crystal structure analysis of this compound derivatives is an indispensable tool in modern drug discovery. It provides the definitive atomic-level blueprint necessary to understand and rationally modify these potent therapeutic agents. By integrating robust synthetic protocols with the meticulous techniques of crystallization and X-ray diffraction, researchers can unlock the structural secrets that govern biological activity. This detailed understanding of molecular conformation, stereochemistry, and intermolecular interactions empowers scientists to design more effective, selective, and safer medicines, underscoring the central role of crystallography in advancing pharmaceutical science.

References

- University of Barcelona. (n.d.). Crystallization of small molecules.

- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). Bentham.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1640.

- Scientific Publisher. (2025). Isoxazole Derivative: Significance and symbolism.

- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints.

- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement.

- BenchChem. (2025). Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.

- CCP4 wiki. (2025). Solve a small-molecule structure.

- Watkin, D. J. (2010). Refinement of crystal structures. Oxford Academic.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.

- BenchChem. (2025). Structural Characterization of Isoxazoline-Based Compounds: An In-depth Technical Guide.

- Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.

- ResearchGate. (2025). Structure and stability of isoxazoline compounds | Request PDF.

- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.

- University of St Andrews. (n.d.). Introduction to Structure Refinement.

- ResearchGate. (n.d.). Synthesis of 4,5‐diphenylisoxazole derivatives.

- Minor, W., et al. (2016). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 72(Pt 11), 1247–1257.

- Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Macromolecular Crystallography School.

- Petříček, V. (n.d.). Structure solution and refinement: introductory strategies.

- Samshuddin, S., et al. (2012). 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole. Acta Crystallographica Section E, 68(Pt 1), o1975.

- ResearchGate. (n.d.). Semi-Preparation and X-ray Single-Crystal Structures of Sophocarpine-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study | Request PDF.

- BenchChem. (2025). The Rise of 3,5-Diphenylisoxazoles: A Technical Guide to Their Discovery and Development.

- Perold, G. W., Steyn, A. P., & Von Reiche, F. V. K. (1957). The Structures of Isoxazoline Compounds: A Spectral Study. Journal of the American Chemical Society, 79(2), 462–463.

- Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives from Chalcone Compounds. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.

- Al-Ayed, A. S. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Egyptian Journal of Chemistry.

- Singh, P., et al. (2013). Synthesis, Characterization and Anti-inflammatory Activity of Some Substituted Diphenyl Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-396.

- Zhang, J., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. Zeitschrift für Kristallographie - New Crystal Structures.

- Zhang, J., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. ResearchGate.

- ResearchGate. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Isoxazole Derivative: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. researchgate.net [researchgate.net]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 17. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 18. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. X-ray Data Collection Course [mol-xray.princeton.edu]

- 21. academic.oup.com [academic.oup.com]

- 22. hkl-xray.com [hkl-xray.com]

- 23. Introduction [pd.chem.ucl.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Unseen Architects: A Technical Guide to the Mechanism of Action of 4,5-Dihydro-3,5-diphenylisoxazole Derivatives

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration into the intricate mechanisms of action governing 4,5-Dihydro-3,5-diphenylisoxazole derivatives. This class of heterocyclic compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide will dissect the core molecular interactions and cellular consequences of these derivatives, providing a foundation for future rational drug design and therapeutic innovation.

Introduction: The Rise of a Privileged Scaffold